- Pharmacophore modeling, 3DQSAR, and docking-based design of polysubstituted quinolines derivatives as inhibitors of phosphodiesterase 4, and preliminary evaluation of their anti-asthmatic potentialMedicinal Chemistry Research, 2014, 23(12), 5008-5030,
Cas no 951006-39-6 (Ethyl 6-Iodo-8-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate)

Ethyl 6-Iodo-8-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Ethyl 1,4-dihydro-6-iodo-8-methyl-4-oxoquinoline-3-carboxylate
- Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate
- Ethyl 1,4-dihydro-6-iodo-8-methyl-4-oxo-3-quinolinecarboxylate (ACI)
- DTXSID40670625
- AKOS005072969
- SB72696
- CS-M0301
- 951006-39-6
- SCHEMBL5323382
- J-521199
- W17717
- SY333440
- DB-351627
- ethyl 6-iodo-8-methyl-4-oxo-1H-quinoline-3-carboxylate
- ethyl 4-hydroxy-6-iodo-8-methylquinoline-3-carboxylate
- GD-0084
- ethyl6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
- MFCD12827793
- BNB00639
- Ethyl 6-Iodo-8-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate
-
- MDL: MFCD12827793
- インチ: 1S/C13H12INO3/c1-3-18-13(17)10-6-15-11-7(2)4-8(14)5-9(11)12(10)16/h4-6H,3H2,1-2H3,(H,15,16)
- InChIKey: BHLKSAHVKKYWON-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C(=O)C2C=C(C=C(C=2NC=1)C)I)OCC
計算された属性
- せいみつぶんしりょう: 356.98619g/mol
- どういたいしつりょう: 356.98619g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 394
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 55.4Ų
Ethyl 6-Iodo-8-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB269880-5 g |
Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate, 95%; . |
951006-39-6 | 95% | 5g |
€859.90 | 2023-04-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1058693-5g |
Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate |
951006-39-6 | 98% | 5g |
¥3425.00 | 2024-04-24 | |
abcr | AB269880-5g |
Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate, 95%; . |
951006-39-6 | 95% | 5g |
€729.70 | 2025-03-19 | |
ChemScence | CS-M0301-5g |
ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate |
951006-39-6 | 5g |
$440.0 | 2022-04-26 | ||
ChemScence | CS-M0301-1g |
ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate |
951006-39-6 | 1g |
$165.0 | 2022-04-26 | ||
Key Organics Ltd | GD-0084-5MG |
ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydro-3- quinolinecarboxylate |
951006-39-6 | >95% | 5mg |
£35.00 | 2025-02-09 | |
SHENG KE LU SI SHENG WU JI SHU | sc-327549-500 mg |
Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate, |
951006-39-6 | 500MG |
¥1,489.00 | 2023-07-11 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1058693-1g |
Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate |
951006-39-6 | 98% | 1g |
¥915.00 | 2024-04-24 | |
1PlusChem | 1P00IJ7B-1g |
Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate |
951006-39-6 | >95% | 1g |
$321.00 | 2025-03-01 | |
A2B Chem LLC | AI63895-5g |
Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate |
951006-39-6 | 95% | 5g |
$671.00 | 2024-07-18 |
Ethyl 6-Iodo-8-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
- Preparation of quinoline derivatives as PDE4 inhibitors, World Intellectual Property Organization, , ,
ごうせいかいろ 3
- Repurposing Human PDE4 Inhibitors for Neglected Tropical Diseases. Evaluation of Analogs of the Human PDE4 Inhibitor GSK-256066 as Inhibitors of PDEB1 of Trypanosoma bruceiChemical Biology & Drug Design, 2015, 85(5), 549-564,
Ethyl 6-Iodo-8-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate Raw materials
Ethyl 6-Iodo-8-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate Preparation Products
Ethyl 6-Iodo-8-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate 関連文献
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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7. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
Ethyl 6-Iodo-8-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylateに関する追加情報
Ethyl 6-Iodo-8-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate: A Comprehensive Overview
Ethyl 6-Iodo-8-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate (CAS No. 951006-39-6) is a structurally complex organic compound belonging to the quinoline derivative family. This compound has garnered significant attention in recent years due to its potential applications in drug discovery and chemical synthesis. The molecule features a quinoline skeleton, which is a bicyclic aromatic system composed of a benzene ring fused with a pyridine ring. The presence of an iodo group at the 6-position, a methyl group at the 8-position, and an oxo group at the 4-position introduces unique electronic and steric properties that make this compound highly versatile in various chemical reactions.
The synthesis of Ethyl 6-Iodo-8-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate involves multi-step organic reactions, including nucleophilic substitutions, oxidations, and reductions. Researchers have explored various synthetic pathways to optimize the yield and purity of this compound. Recent studies have focused on using microwave-assisted synthesis techniques to accelerate reaction times while maintaining high efficiency. These advancements have significantly contributed to the scalability of this compound for large-scale production.
One of the most promising applications of Ethyl 6-Iodo-8-methyl-4-oxo-1,4-dihydro-3-quionlinecarboxylate lies in its potential as a precursor for drug development. Quinoline derivatives are known for their biological activity, particularly in anti-inflammatory and anticancer therapies. The iodo group at the 6-position plays a critical role in enhancing the compound's reactivity, making it an ideal candidate for further functionalization. Recent research has demonstrated that this compound can be converted into highly potent inhibitors of kinases involved in cancer cell proliferation.
In addition to its role in drug discovery, Ethyl 6-Iodo-8-methyl-quionlinecarboxylate has shown potential in materials science. Its rigid quinoline framework and functional groups make it suitable for use as a building block in constructing advanced materials such as coordination polymers and metalloorganic frameworks (MOFs). These materials have applications in gas storage, catalysis, and sensing technologies.
The study of Ethyl 6-Iodo-quionlinecarboxylate has also led to new insights into its photophysical properties. Researchers have investigated its fluorescence behavior under different conditions and found that it exhibits strong emission in the visible spectrum. This property makes it a candidate for use in optoelectronic devices such as organic light-emitting diodes (OLEDs) and sensors.
From an environmental perspective, understanding the degradation pathways of Ethyl quionlinecarboxylate is crucial for assessing its impact on ecosystems. Recent studies have focused on its biodegradation under aerobic and anaerobic conditions, revealing that it undergoes rapid transformation under microbial action. This information is vital for ensuring sustainable practices during its production and disposal.
In conclusion, Ethyl 6-Iodo-quionlinecarboxylate (CAS No. 951006) is a multifaceted compound with diverse applications across chemistry and materials science. Its unique structure and functional groups make it an invaluable tool for researchers seeking to develop innovative solutions in drug discovery, material synthesis, and environmental sustainability.
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